N,N'-bis(1-ethylpropyl)urea
Description
N,N'-bis(1-ethylpropyl)urea is a symmetrically substituted urea derivative characterized by two branched alkyl groups (1-ethylpropyl) attached to the nitrogen atoms of the urea core. This structural motif confers unique solubility and steric properties, making it valuable in materials science and coordination chemistry. Notably, it serves as a precursor or substituent in perylene diimide (PDI) derivatives, such as N,N'-bis(1-ethylpropyl)-perylene-3,4:9,10-bis(dicarboximide) (EP-PDI), which are critical in organic photovoltaics (OPVs) and Langmuir-Blodgett films . Its branched alkyl chains enhance solubility in organic solvents like chloroform, facilitating processing in thin-film devices .
Properties
CAS No. |
823235-98-9 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,3-di(pentan-3-yl)urea |
InChI |
InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14) |
InChI Key |
OAWZCSXMZJOOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)NC(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-ethylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve mixing the amine with potassium isocyanate in water, followed by filtration or extraction to isolate the product .
Industrial Production Methods
Industrial production of N,N’-bis(1-ethylpropyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate or carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated ureas.
Scientific Research Applications
N,N’-bis(1-ethylpropyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent-Driven Property Variations
The table below compares N,N'-bis(1-ethylpropyl)urea with other urea derivatives based on substituent groups, applications, and key properties:
Key Observations:
- Solubility: Branched alkyl chains in this compound improve solubility in nonpolar solvents compared to aromatic derivatives like N,N'-bis[4-(1-methylethyl)phenyl]urea, which exhibit stronger π-π interactions .
- Electronic Properties : When incorporated into PDIs, the ethylpropyl groups in EP-PDI reduce aggregation, enhancing charge transport in OPVs. In contrast, unsubstituted PDIs suffer from poor solubility and device efficiency .
- Synthetic Complexity : Functionalization of This compound into isocyanide derivatives (e.g., CN-PDI ) requires multi-step nitration, reduction, and dehydration, reflecting higher reactivity compared to simpler ureas like N,N'-Methylenebis(urea) .
Functional Derivatives in Materials Science
Perylene Diimide (PDI) Derivatives
- EP-PDI : Exhibits strong absorption in the visible spectrum (λmax ≈ 500 nm) and fluorescence quantum yields >80%, critical for light-harvesting in OPVs. Ternary blends with PTB7 and PC71BM achieve indoor photovoltaic efficiencies of 12–15% .
- CN-PDI : The isocyanide derivative forms stable Langmuir films with tunable molecular orientation, enabling precise control over optoelectronic properties in thin-film devices .
Comparison with Non-Urea PDIs
PDIs with non-urea substituents (e.g., alkyl or aryl groups) typically show lower thermal stability and fluorescence efficiency due to weaker electron-donating effects compared to urea-linked derivatives .
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